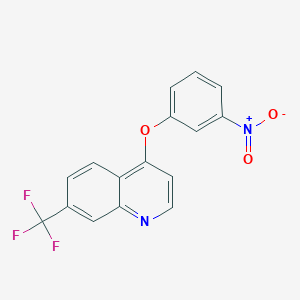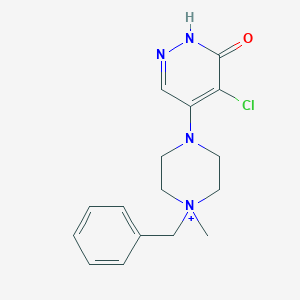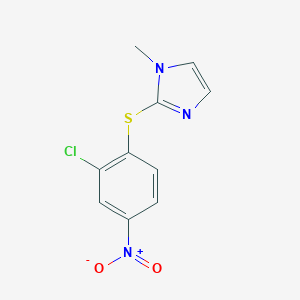
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline is an organic compound with the molecular formula C16H9F3N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the nitrophenoxy and trifluoromethyl groups in its structure imparts unique chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline typically involves the following steps:
Nitration of Phenol: The starting material, phenol, undergoes nitration to form 3-nitrophenol.
Formation of Phenoxyquinoline: 3-nitrophenol reacts with 7-(trifluoromethyl)quinoline under specific conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale nitration and subsequent coupling reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The quinoline ring can undergo coupling reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Reagents like boronic acids or halides are commonly used.
Major Products Formed
Reduction: 4-{3-Aminophenoxy}-7-(trifluoromethyl)quinoline.
Substitution: Various substituted phenoxyquinolines depending on the nucleophile used.
Coupling: Biaryl or heteroaryl derivatives.
科学的研究の応用
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Similar structure but with a hydroxy group instead of a nitrophenoxy group.
4-Chloro-7-(trifluoromethyl)quinoline: Contains a chloro group instead of a nitrophenoxy group.
Uniqueness
4-(3-Nitrophenoxy)-7-(trifluoromethyl)quinoline is unique due to the presence of both the nitrophenoxy and trifluoromethyl groups, which impart distinct chemical and biological properties
特性
分子式 |
C16H9F3N2O3 |
|---|---|
分子量 |
334.25g/mol |
IUPAC名 |
4-(3-nitrophenoxy)-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9F3N2O3/c17-16(18,19)10-4-5-13-14(8-10)20-7-6-15(13)24-12-3-1-2-11(9-12)21(22)23/h1-9H |
InChIキー |
OEFTXPYQGWPOKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)OC2=C3C=CC(=CC3=NC=C2)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-12-[(4-methylphenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503350.png)
![2-chloro-12-[(4-fluorophenyl)sulfonyl]-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B503351.png)
![methyl (8-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepin-6(5H)-yl)acetate](/img/structure/B503353.png)



![3-(4-chlorophenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium](/img/structure/B503362.png)
![N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B503365.png)
![2-[(5-Nitropyridin-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B503366.png)

![N-(2-oxo-1,3-oxazolidin-3-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503369.png)

![1-{3-[(4-chlorophenyl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503371.png)
![1-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B503373.png)
